molecular formula C12H9F2N3O B8771092 3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide CAS No. 582323-17-9

3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide

Cat. No. B8771092
Key on ui cas rn: 582323-17-9
M. Wt: 249.22 g/mol
InChI Key: GDCRUNGEGSEXCZ-UHFFFAOYSA-N
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Patent
US07205307B2

Procedure details

A mixture of trimethylboroxine (27 μL, 0.19 mmol), Pd(dppf)2Cl2 (22 mg, 0.019 mmol), Cs2CO3 (185 mg, 0.57 mmol) and N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (H) (50 mg, 0.19 numol) in dioxane (1 mL)/H2O (0.1 mL) was heated at 110–130° C. (bath temperature) for 1 h. The crude reaction mixture was filtered through a pad of celite and concentrated under reduced pressure. Purification of the crude material by column chromatography (hexanes/EtOAc) gave the desired product as white solid (27 mg, 57%).
Quantity
27 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
CB1OB(C)OB(C)O1.[C:10]([O-])([O-])=O.[Cs+].[Cs+].Cl[C:17]1[N:22]=[CH:21][C:20]([NH:23][C:24](=[O:33])[C:25]2[CH:30]=[CH:29][C:28]([F:31])=[C:27]([F:32])[CH:26]=2)=[CH:19][N:18]=1.O>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:32][C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][C:28]=1[F:31])[C:24]([NH:23][C:20]1[CH:19]=[N:18][C:17]([CH3:10])=[N:22][CH:21]=1)=[O:33] |f:1.2.3,7.8.9.10|

Inputs

Step One
Name
Quantity
27 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Cs2CO3
Quantity
185 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)NC(C1=CC(=C(C=C1)F)F)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
22 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 110–130° C. (bath temperature) for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)NC=2C=NC(=NC2)C)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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